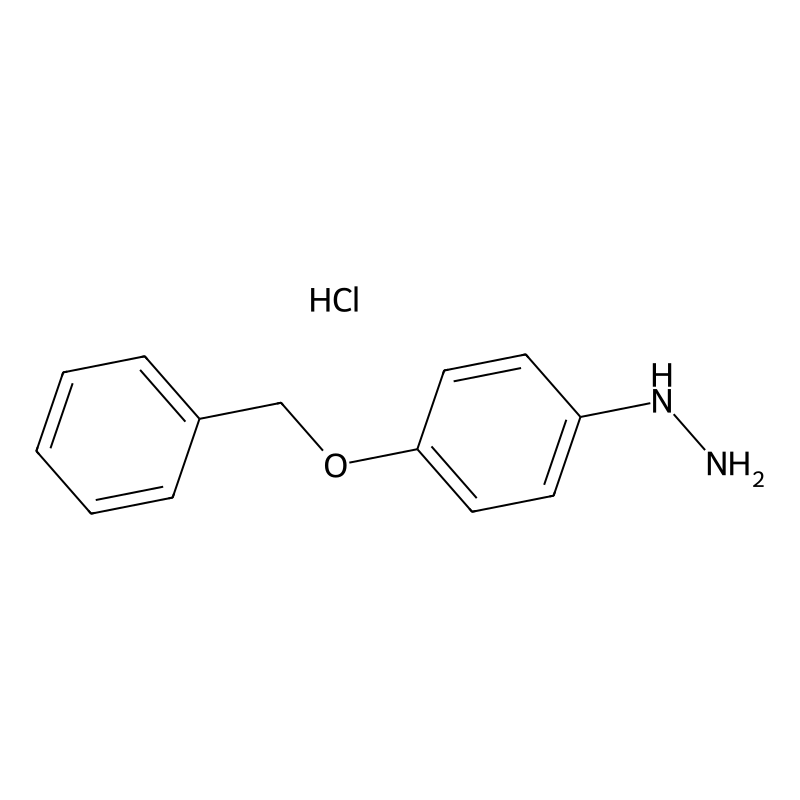

4-Benzyloxyphenylhydrazine hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

4-Benzyloxyphenylhydrazine hydrochloride is a chemical compound with the molecular formula CHClNO. It is categorized as a hydrazine derivative, characterized by the presence of a benzyloxy group attached to a phenylhydrazine moiety. This compound appears as a fluffy powder, typically cream to brown in color, and has a melting point range of 187-189°C. It is soluble in various organic solvents and is often stored under inert conditions to maintain its stability .

Synthesis and Characterization:

4-Benzyloxyphenylhydrazine hydrochloride is a well-characterized organic compound. Its synthesis involves the reaction of 4-benzyloxyaniline with hydrazine hydrate. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt. Several studies have reported the synthesis and characterization of this compound, including its spectroscopic data (e.g., infrared, nuclear magnetic resonance) and elemental analysis. [, ]

Potential Applications:

While the specific scientific research applications of 4-Benzyloxyphenylhydrazine hydrochloride are limited, its chemical structure suggests some potential areas of exploration:

- Organic synthesis: The presence of the hydrazine functional group makes it a potential precursor for the synthesis of other hydrazine derivatives, which are valuable building blocks in organic synthesis.

- Medicinal chemistry: The hydrazine moiety can also participate in various reactions relevant to medicinal chemistry, such as forming hydrazones with carbonyl compounds. However, further research is needed to evaluate its potential as a drug candidate or a starting material for drug discovery. []

- Material science: The aromatic rings and the hydrazine functionality could potentially contribute to interesting properties in materials, but this area requires further investigation.

- Condensation Reactions: It can react with carbonyl compounds to form hydrazones, which are important intermediates in organic synthesis.

- Oxidation Reactions: The hydrazine functional group can be oxidized to form azines or other nitrogen-containing compounds.

- Substitution Reactions: The benzyloxy group can undergo nucleophilic substitution, allowing for further functionalization of the compound.

These reactions make it a versatile building block in organic chemistry and medicinal chemistry .

Research indicates that 4-Benzyloxyphenylhydrazine hydrochloride exhibits notable biological activities. It has been studied for its potential as an anti-cancer agent due to its ability to induce apoptosis in certain cancer cell lines. Additionally, it has shown anti-inflammatory properties, which may be beneficial in treating various inflammatory conditions. The compound's hydrazine structure is known to interact with biological systems, influencing enzymatic pathways and cellular signaling .

The synthesis of 4-Benzyloxyphenylhydrazine hydrochloride typically involves the following steps:

- Formation of Phenylhydrazine: Phenylhydrazine can be synthesized from aniline and hydrazine through a condensation reaction.

- Alkylation: The phenylhydrazine derivative is then alkylated using benzyl bromide or another suitable benzyl halide to introduce the benzyloxy group.

- Hydrochloride Salt Formation: The final step involves the reaction with hydrochloric acid to form the hydrochloride salt, enhancing its solubility and stability.

This multi-step synthesis allows for the production of high-purity 4-Benzyloxyphenylhydrazine hydrochloride suitable for research and industrial applications .

4-Benzyloxyphenylhydrazine hydrochloride finds use in several fields:

- Pharmaceutical Development: It serves as a precursor for synthesizing various pharmaceuticals, particularly those targeting cancer and inflammation.

- Chemical Research: Its unique structure allows it to be used in studies related to hydrazine chemistry and its derivatives.

- Material Science: Investigations into its properties have led to potential applications in developing new materials with specific chemical functionalities .

Studies on the interactions of 4-Benzyloxyphenylhydrazine hydrochloride with biological molecules have revealed insights into its mechanism of action. It has been shown to interact with proteins involved in apoptotic pathways, suggesting that it may modulate cell survival and death. Furthermore, interaction studies using spectroscopic methods have indicated that this compound can bind to DNA, potentially influencing gene expression and cellular responses .

Several compounds share structural similarities with 4-Benzyloxyphenylhydrazine hydrochloride. Below is a comparison highlighting its uniqueness:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 4-Methoxyphenylhydrazine | Methoxy derivative | Increased solubility; different biological activity |

| 4-Hydroxyphenylhydrazine | Hydroxy derivative | Exhibits different reactivity patterns |

| Benzohydrazide | Simple hydrazide | Lacks the benzyloxy group; simpler structure |

| 1-Phenyl-2-hydrazinopropan-1-one | Ketone derivative | Contains a ketone; different reactivity |

The presence of the benzyloxy group in 4-Benzyloxyphenylhydrazine hydrochloride contributes significantly to its unique chemical reactivity and biological properties compared to these similar compounds .

GHS Hazard Statements

H302 (66.67%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (66.67%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (66.67%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant